1-[(NAPHTHALEN-1-YL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Naphthalen-1-ylmethylamine: This can be achieved by reacting naphthalene with formaldehyde and ammonia under acidic conditions.
Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.
Coupling Reaction: The final step involves the reaction of naphthalen-1-ylmethylamine with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene and pyridine rings can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. This multi-faceted interaction allows the compound to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: This compound shares the naphthalene moiety but lacks the pyridine and piperazine rings.
1-(1-Naphthylmethyl)piperazine: Similar in structure but lacks the pyridine carbonyl group.
Pyridine-4-carbonyl Chloride: Contains the pyridine carbonyl group but lacks the naphthalene and piperazine rings.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine is unique due to the combination of its three distinct moieties: naphthalene, pyridine, and piperazine. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-10-22-11-9-18)24-14-12-23(13-15-24)16-19-6-3-5-17-4-1-2-7-20(17)19/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCCGXNKEKGFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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